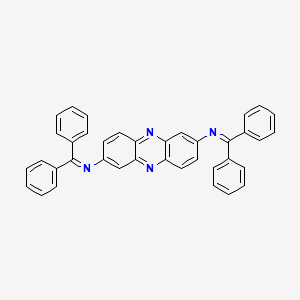
N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is a complex organic compound with the molecular formula C38H26N4 It is characterized by the presence of a phenazine core linked to two diphenylmethanimine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) typically involves the reaction of phenazine-2,7-diamine with benzophenone imine under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the imine bonds. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenazine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenazine derivatives depending on the electrophile used.
科学的研究の応用
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The compound’s ability to chelate metal ions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
Phenazine: The core structure of N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine).
Diphenylmethanimine: The imine groups attached to the phenazine core.
Phenazine-2,7-diamine: A precursor in the synthesis of the compound.
Uniqueness
N,N’-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is unique due to its dual imine groups attached to a phenazine core, which imparts distinct electronic and steric properties
生物活性
N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is a phenazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H24N4
- Molecular Weight : 424.48 g/mol
- CAS Number : 2376335-77-0
The compound features a phenazine core linked to two diphenylmethanimine groups, which contribute to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Production : Similar to other phenazines, this compound may induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells.
- DNA Intercalation : The planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes.
- Topoisomerase Inhibition : It may inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.
- Metal Chelation : The nitrogen atoms in the phenazine structure can chelate metal ions, which may be essential for various biological processes.
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines:
- Acute Myeloid Leukemia (AML) : Exhibits significant potency with EC50 values considerably lower than those observed in normal cells, indicating selective toxicity towards cancerous cells.
- Other Cancer Types : Preliminary data suggest efficacy against other leukemia types and solid tumors.
Antimicrobial Properties
N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine) has also shown promising antimicrobial activity:
- Bacterial Inhibition : Effective against various strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Fungal Activity : Demonstrated antifungal properties against common pathogens.
Research Findings and Case Studies
Several studies have investigated the biological activities of phenazine derivatives, including N,N'-(Phenazine-2,7-diyl)bis(1,1-diphenylmethanimine):
特性
IUPAC Name |
N-[7-(benzhydrylideneamino)phenazin-2-yl]-1,1-diphenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N4/c1-5-13-27(14-6-1)37(28-15-7-2-8-16-28)39-31-21-23-33-35(25-31)41-34-24-22-32(26-36(34)42-33)40-38(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZSLHCAXXLKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC3=C(C=C2)N=C4C=C(C=CC4=N3)N=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














